molecular formula C22H40N6O9 B046942 Spermexatin CAS No. 117680-04-3

Spermexatin

Cat. No.: B046942
CAS No.: 117680-04-3
M. Wt: 532.6 g/mol
InChI Key: NMUUMPLEEBPKPW-UHFFFAOYSA-N
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Description

Spermexatin is a synthetic compound derived from spermidine, a naturally occurring polyamine involved in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spermexatin is synthesized through a multi-step process involving the modification of spermidineThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Spermexatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spermexatin has several scientific research applications, including:

Mechanism of Action

Spermexatin exerts its effects primarily through its ability to chelate metal ions, particularly iron. This chelation process involves the formation of stable complexes with metal ions, which can then be transported into cells. The molecular targets and pathways involved in this process include receptor proteins on the cell membrane and various transport proteins that facilitate the uptake of the metal-spermexatin complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific functionalization with dihydroxybenzoyl groups, which enhances its siderophore activity and metal ion chelation properties. This makes it particularly effective in promoting the growth of certain microorganisms and in potential therapeutic applications as part of siderophore-antibiotic conjugates .

Properties

IUPAC Name

N'-(hydroxymethyl)-N-[4-[[4-[hydroxy(methyl)amino]-4-oxobutanoyl]-[3-[[4-(hydroxymethylamino)-4-oxobutanoyl]amino]propyl]amino]butyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O9/c1-27(37)21(35)9-10-22(36)28(14-4-12-24-18(32)6-8-20(34)26-16-30)13-3-2-11-23-17(31)5-7-19(33)25-15-29/h29-30,37H,2-16H2,1H3,(H,23,31)(H,24,32)(H,25,33)(H,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUUMPLEEBPKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)NCO)CCCNC(=O)CCC(=O)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922516
Record name N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117680-04-3
Record name Spermexatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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